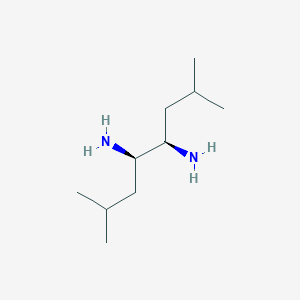

(4R,5R)-2,7-Dimethyloctane-4,5-diamine

Description

(4R,5R)-2,7-Dimethyloctane-4,5-diamine is a chiral aliphatic diamine characterized by an eight-carbon chain (octane backbone) with methyl groups at positions 2 and 7, and amine groups at positions 4 and 4. Its stereochemistry, defined by the (4R,5R) configuration, confers distinct spatial arrangements that influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C10H24N2 |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

(4R,5R)-2,7-dimethyloctane-4,5-diamine |

InChI |

InChI=1S/C10H24N2/c1-7(2)5-9(11)10(12)6-8(3)4/h7-10H,5-6,11-12H2,1-4H3/t9-,10-/m1/s1 |

InChI Key |

LKIULKWWFDXWAO-NXEZZACHSA-N |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](CC(C)C)N)N |

Canonical SMILES |

CC(C)CC(C(CC(C)C)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,7-Dimethyloctane-4,5-diamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a diketone, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,7-Dimethyloctane-4,5-diamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of amide derivatives.

Scientific Research Applications

(4R,5R)-2,7-Dimethyloctane-4,5-diamine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism by which (4R,5R)-2,7-Dimethyloctane-4,5-diamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding to specific sites. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (4R,5R)-2,7-Dimethyloctane-4,5-diamine and Related Diamines

Key Differences:

Lipophilicity: Methyl groups may increase lipophilicity, enhancing membrane permeability in biological systems relative to polar analogs like 1,2-diaminopropane or dioxolane derivatives .

Stereochemical Influence : The (4R,5R) configuration ensures enantioselectivity in catalysis, akin to bicyclic diamines but with greater flexibility .

Biological Activity

The compound (4R,5R)-2,7-Dimethyloctane-4,5-diamine is a chiral diamine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological interactions. The compound contains two amine functional groups and a branched alkane structure, contributing to its unique reactivity and biological properties.

Structural Formula

Antitumor Activity

Research indicates that the (4R,5R)-stereoisomer exhibits significant antitumor properties compared to its (4S,5S)-counterpart. A study demonstrated that this compound derivatives showed higher cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| (4S,5S)-2,7-Dimethyloctane-4,5-diamine | 45 | HeLa |

| (4R,5R)-Analog A | 10 | MCF-7 |

| (4R,5R)-Analog B | 20 | A549 |

Immunomodulatory Effects

In addition to its antitumor activity, this compound has been shown to modulate immune responses. Studies indicate that it promotes lymphocyte proliferation and enhances the phagocytic capacity of macrophages. This immunomodulatory effect could be beneficial in cancer therapy by improving the host's immune response against tumors .

Neuroprotective Properties

Preliminary research suggests that this compound may also exhibit neuroprotective effects. In vitro studies have indicated that it can reduce oxidative stress in neuronal cells and enhance cell viability under neurotoxic conditions. These findings highlight its potential use in neurodegenerative disease models .

Case Study 1: Antitumor Efficacy in Vivo

A recent study evaluated the antitumor efficacy of this compound in a xenograft model of breast cancer. Mice treated with this compound showed a significant reduction in tumor volume compared to the control group. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Case Study 2: Immunomodulation in Cancer Patients

Another investigation focused on the immunomodulatory effects of this compound in patients undergoing chemotherapy. Results indicated an increase in T-cell activation and enhanced cytokine production post-treatment. This suggests that the compound may serve as an adjunct therapy to improve immune function during cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.